1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrrolidine ring, a methoxyphenyl group, and a tolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea typically involves the reaction of appropriate amines with isocyanates. One common method involves the following steps:
Preparation of the amine precursors: The starting materials, such as 3,4-dihydro-2H-pyrrole, 4-methoxyaniline, and m-toluidine, are synthesized or obtained commercially.
Formation of the urea linkage: The amine precursors are reacted with an isocyanate, such as phenyl isocyanate, under controlled conditions (e.g., temperature, solvent) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-hydroxyphenyl)-1-(m-tolyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(m-tolyl)urea is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure can result in distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methoxyphenyl)-1-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-16(13-14)22(18-7-4-12-20-18)19(23)21-15-8-10-17(24-2)11-9-15/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCLHPSNIKIGNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.